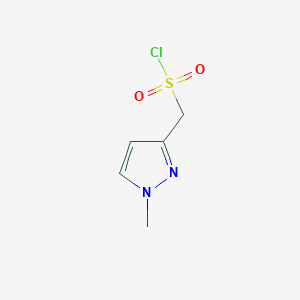

(1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC16577968

Molecular Formula: C5H7ClN2O2S

Molecular Weight: 194.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7ClN2O2S |

|---|---|

| Molecular Weight | 194.64 g/mol |

| IUPAC Name | (1-methylpyrazol-3-yl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C5H7ClN2O2S/c1-8-3-2-5(7-8)4-11(6,9)10/h2-3H,4H2,1H3 |

| Standard InChI Key | HIHNPWNPAPWJOU-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC(=N1)CS(=O)(=O)Cl |

Introduction

(1-Methyl-1H-pyrazol-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a pyrazole ring. Compounds of this class are widely utilized in organic synthesis, particularly as intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The sulfonyl chloride group is highly reactive and facilitates the formation of sulfonamide or sulfone derivatives.

Synthesis

The synthesis of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride typically involves:

-

Preparation of the Pyrazole Core: The pyrazole ring is synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

-

Introduction of the Sulfonyl Chloride Group: The methanesulfonyl chloride moiety is introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide derivatives.

Applications

The compound has significant applications due to its reactive sulfonyl chloride group:

-

Pharmaceuticals: Used as an intermediate in synthesizing sulfonamide-based drugs, which exhibit antibacterial, antifungal, and anti-inflammatory properties.

-

Agrochemicals: Serves as a precursor for herbicides and pesticides.

-

Material Science: Contributes to the development of advanced polymers and dyes.

Reactivity and Functionalization

The sulfonyl chloride group in (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride reacts readily with nucleophiles such as amines, alcohols, and thiols to form:

-

Sulfonamides: Reaction with amines.

-

Sulfones: Reaction with alcohols or thiols under oxidative conditions.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound:

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the sulfonyl chloride group appear around 1350–1400 cm⁻¹ (S=O stretching) and 600–700 cm⁻¹ (C-Cl stretching).

-

Nuclear Magnetic Resonance (NMR):

-

Proton NMR (H NMR): Signals from the methyl group attached to the pyrazole ring typically appear as a singlet at ~2.5 ppm.

-

Carbon NMR (C NMR): Peaks corresponding to the pyrazole carbons and the methyl group are observed.

-

Safety and Handling

Sulfonyl chlorides are highly reactive and can cause severe irritation upon contact with skin or eyes. Proper safety measures include:

-

Working in a fume hood.

-

Wearing personal protective equipment (PPE), such as gloves and goggles.

Future Research Directions

Research on (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride focuses on:

-

Developing novel derivatives with enhanced biological activity.

-

Exploring its role in green chemistry for sustainable synthesis.

-

Investigating its potential in supramolecular chemistry for material applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume